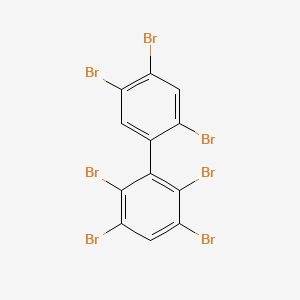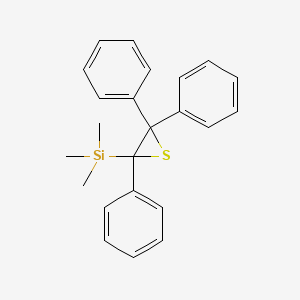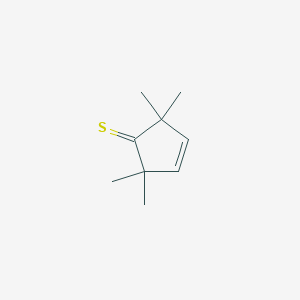
2,2,5,5-Tetramethylcyclopent-3-ene-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethylcyclopent-3-ene-1-thione is an organic compound with a unique structure characterized by a cyclopentene ring substituted with four methyl groups and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethylcyclopent-3-ene-1-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2,5,5-tetramethylcyclopentanone with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide. The reaction is usually carried out in an inert solvent like toluene or dichloromethane at elevated temperatures to facilitate the formation of the thione group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 2,2,5,5-Tetramethylcyclopent-3-ene-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the cyclopentene ring can undergo electrophilic substitution reactions, often facilitated by Lewis acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Lewis acids like aluminum chloride or boron trifluoride; reactions are conducted in non-polar solvents at low temperatures.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,2,5,5-Tetramethylcyclopent-3-ene-1-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,2,5,5-Tetramethylcyclopent-3-ene-1-thione exerts its effects involves interactions with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its bioactivity. Additionally, the compound’s ability to undergo redox reactions may play a role in its therapeutic effects.
Comparison with Similar Compounds
2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): A non-peroxide forming ether with similar structural features but different chemical properties.
2,3,4,5-Tetramethyl-2-cyclopentenone: Another cyclopentene derivative with distinct reactivity due to the presence of a ketone group instead of a thione group.
Uniqueness: 2,2,5,5-Tetramethylcyclopent-3-ene-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential bioactivity. Its structural rigidity and steric hindrance from the methyl groups also contribute to its unique properties compared to other similar compounds.
Properties
CAS No. |
81396-39-6 |
|---|---|
Molecular Formula |
C9H14S |
Molecular Weight |
154.27 g/mol |
IUPAC Name |
2,2,5,5-tetramethylcyclopent-3-ene-1-thione |
InChI |
InChI=1S/C9H14S/c1-8(2)5-6-9(3,4)7(8)10/h5-6H,1-4H3 |
InChI Key |
ZQQXGJPRPNNEQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(C1=S)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
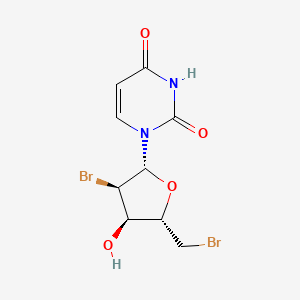
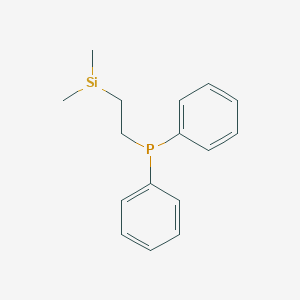
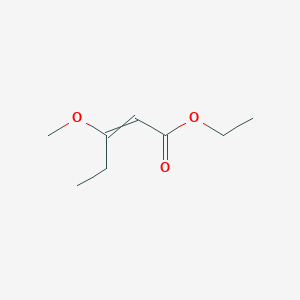
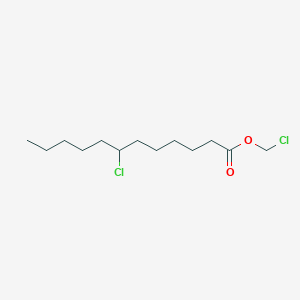

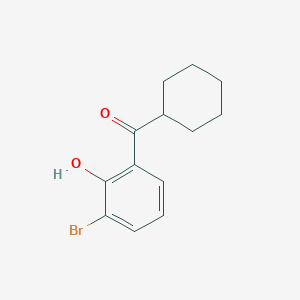
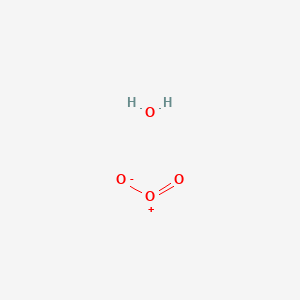
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
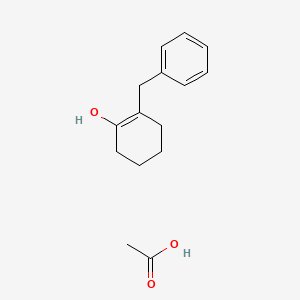
![5-Nitro-2-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzonitrile](/img/structure/B14423675.png)
